7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one” belongs to a class of compounds known as flavonoids . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this particular compound. The synthesis of flavonoids generally involves the formation of the flavone nucleus followed by various functional group interconversions .Chemical Reactions Analysis
Again, without specific information, it’s hard to comment on the chemical reactions involving this compound. Flavonoids, in general, can undergo a variety of chemical reactions, largely dependent on their functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The synthesis of chromene derivatives, including structures analogous to 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, has been extensively studied to enhance the efficiency and yield of such compounds. For instance, a convenient synthesis of (±)-4-Prenylpterocarpin demonstrates an improved procedure for the preparation of chromenes, showcasing the versatility of these methods in producing complex chromene structures efficiently (Coelho et al., 1992).
Ring-Closing Metathesis : The application of ring-closing metathesis and Suzuki-Miyaura coupling in the synthesis of 8-aryl-substituted coumarins, including the synthesis of a natural product with antileishmanial activity, underscores the importance of these methodologies in constructing chromene frameworks with potential biological activities (Schmidt et al., 2012).
Pharmacological Applications
Antimicrobial and Antioxidant Properties : The exploration of chromene derivatives for their antimicrobial and antioxidant activities is a key area of pharmacological research. For example, novel derivatives of 4-hydroxy-chromen-2-one have been synthesized and evaluated for their antibacterial activity, providing insights into the potential of these compounds as antibacterial agents (Behrami & Dobroshi, 2019).
Photovoltaic Properties : Chromene derivatives have also been investigated for their application in dye-sensitized solar cells. A study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes highlights their potential in enhancing the efficiency of solar energy conversion, demonstrating the versatility of chromene compounds beyond biological applications (Gad et al., 2020).
Material Science and Sensor Development
Fluorescence Properties for Sensing Applications : The unique fluorescence properties of chromene derivatives make them suitable for developing new sensors. For instance, the study on the fluorescence behavior of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one in different solvents provides a foundation for the development of fluorogenic sensors for various applications (Uchiyama et al., 2006).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-2-methyl-3-(2-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-6-4-5-7-14(11)17-12(2)21-16-10-13(20-3)8-9-15(16)18(17)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWPQBRWLKHRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.